7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethoxy linkage, and a dimethyl chromen-2-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of dimethyl groups.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furochromen moiety.
Uniqueness
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C20H18O5/c1-12-10-19(22)25-20-13(2)18(9-8-16(12)20)24-11-17(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3 |
InChI Key |
FICFXLVAYZPMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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